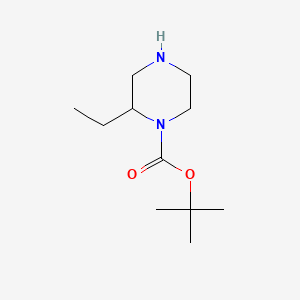

Tert-butyl 2-ethylpiperazine-1-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592432 | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-71-0 | |

| Record name | 1-Piperazinecarboxylic acid, 2-ethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Investigations of Reactions Involving Tert Butyl 2 Ethylpiperazine 1 Carboxylate

Reaction Kinetics and Rate Studies

Reaction kinetics offer a quantitative understanding of how reaction rates are influenced by the concentration of reactants and other experimental parameters. Such studies are pivotal in elucidating reaction mechanisms.

The rate law for a reaction involving tert-butyl 2-ethylpiperazine-1-carboxylate is determined experimentally and expresses the relationship between the reaction rate and the concentration of the reactants. For a generic reaction:

A + B → C

where A could be this compound and B another reactant, the rate law is given by:

Rate = k[A]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to reactants A and B, respectively. These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

For instance, in the alkylation of the secondary amine of this compound, the progress of the reaction can be monitored using techniques like in situ Infrared (IR) spectroscopy. researchgate.net By tracking the disappearance of the reactant or the appearance of the product over time at different initial concentrations, the reaction orders can be determined.

Table 1: Hypothetical Kinetic Data for the Alkylation of this compound

| Experiment | Initial [this compound] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 4.0 x 10-4 |

Catalysts and reagents can significantly alter the rate of reactions involving this compound. For instance, in reactions involving the deprotonation of the α-carbon to the nitrogen, strong bases like sec-butyllithium (B1581126) (s-BuLi) are often used in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.org The presence of TMEDA can accelerate the rate of lithiation by breaking down the aggregation of the organolithium reagent and increasing its basicity.

Chiral ligands can be employed to influence the rate of formation of one enantiomer over another in asymmetric reactions. nih.gov The choice of electrophile in trapping reactions following lithiation also impacts the reaction rate. whiterose.ac.uk Some electrophiles react faster, which can be crucial for minimizing side reactions or preventing the epimerization of a newly formed stereocenter. whiterose.ac.uk

Elucidation of Reaction Pathways

Unraveling the step-by-step sequence of a reaction, including the identification of transient species, is key to a comprehensive mechanistic understanding.

In many reactions of N-Boc piperazines, short-lived intermediates are formed. For example, in the α-lithiation of this compound, an organolithium intermediate is generated. researchgate.net The existence of such intermediates can sometimes be inferred from the products of the reaction or detected directly using spectroscopic techniques. In situ IR spectroscopy has proven to be a powerful tool for observing the formation and consumption of intermediates in real-time. researchgate.net For instance, the formation of a pre-lithiation complex between the N-Boc piperazine (B1678402) and the organolithium reagent can be detected by a shift in the carbonyl stretching frequency of the Boc group. whiterose.ac.uk

Computational chemistry, using methods like density functional theory (DFT), can be employed to model the reaction pathway and calculate the energies of proposed intermediates and transition states. These calculations help in visualizing the geometry of the transition state and understanding the energy barriers associated with different reaction steps.

Temperature is another crucial parameter. Many organometallic reactions, such as lithiation, are performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions. whiterose.ac.uk Warming the reaction to a specific temperature can be a critical step in some protocols, for example, to allow for the equilibration of diastereomeric intermediates in dynamic thermodynamic resolutions. beilstein-journals.org

Stereochemical Course of Transformations

Given that this compound possesses a stereocenter at the 2-position, understanding the stereochemical outcome of its reactions is of paramount importance. The reactions can proceed with retention, inversion, or racemization of the stereocenter.

In reactions involving the α-carbon, such as lithiation followed by electrophilic quench, the stereochemical course is of particular interest. The use of chiral ligands in conjunction with organolithium bases can induce asymmetry, leading to the preferential formation of one enantiomer. nih.gov This is the basis of asymmetric deprotonation.

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are powerful strategies for the synthesis of enantiomerically enriched piperazines. nih.gov In these processes, a racemic starting material is converted into a single, or predominantly single, enantiomer of the product. This is achieved by the rapid equilibration of the enantiomeric intermediates under the reaction conditions, with one enantiomer reacting faster (in DKR) or being thermodynamically more stable (in DTR) in the presence of a chiral ligand. nih.gov The study of the stereochemical course of these transformations is essential for the development of efficient asymmetric syntheses of valuable chiral piperazine derivatives.

Retention, Inversion, or Racemization at Chiral Centers

Reactions occurring at a chiral center can theoretically proceed with one of three stereochemical outcomes: retention of configuration, inversion of configuration, or racemization. The observed outcome is intimately linked to the reaction mechanism.

Retention of Configuration: This outcome is often observed in reactions where the chiral center is involved in the formation of a rigid intermediate that shields one face of the molecule, forcing the incoming reagent to attack from the same face as the leaving group. A common scenario involves neighboring group participation or the formation of a chelated intermediate. In the case of this compound, the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can play a crucial role.

For instance, in reactions involving the deprotonation of the C2 carbon to form an α-amino carbanion, followed by quenching with an electrophile, the stereochemical outcome is highly dependent on the stability and structure of the resulting organometallic intermediate. Studies on the lithiation of analogous N-Boc protected 2-substituted piperidines have shown that such reactions can proceed with high stereochemical retention. This is attributed to the formation of a thermodynamically stable, chelated intermediate where the lithium cation is coordinated to both the carbanionic center and the carbonyl oxygen of the Boc group. This chelation effectively locks the conformation of the molecule, leading to the electrophile attacking from the same face from which the proton was removed.

| Reaction Type | Plausible Intermediate | Expected Outcome at C2 | Rationale |

| Deprotonation-Electrophilic Quench | Chelated Organolithium Intermediate | Retention | The N-Boc group forms a stable five-membered ring chelate with the lithium cation, directing the electrophile to the same face. |

| Nucleophilic Substitution (SNi) | Intimate Ion Pair with Leaving Group | Retention | The leaving group departs and the nucleophile attacks from the same side, often facilitated by the leaving group itself delivering the nucleophile. |

Inversion of Configuration: The classic example of a reaction proceeding with inversion of configuration is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the carbon center from the side opposite to the leaving group, leading to a Walden inversion of the stereocenter. For a reaction to occur at the C2 position of this compound via an SN2 pathway, a suitable leaving group would need to be present on the ethyl substituent's α-carbon, or more directly, if the ethyl group itself were replaced by a leaving group.

However, an SN2 reaction directly at the C2 carbon of the piperazine ring is sterically hindered. The cyclic nature of the substrate and the presence of the bulky Boc group and the ethyl group would likely disfavor a direct backside attack.

Racemization: Racemization occurs when a reaction proceeds through a planar, achiral intermediate, or through a rapidly equilibrating mixture of enantiomeric intermediates. A unimolecular nucleophilic substitution (SN1) reaction, which involves the formation of a carbocation intermediate, is a common pathway leading to racemization. If a reaction at the C2 center of this compound were to proceed via an SN1 mechanism, the departure of a leaving group from C2 would generate a planar or near-planar carbocation. The subsequent attack of a nucleophile could then occur from either face with equal probability, leading to a racemic mixture of products.

The likelihood of an SN1 mechanism is influenced by the stability of the resulting carbocation. The nitrogen atom in the piperazine ring could stabilize an adjacent carbocation through resonance, making an SN1 pathway plausible under certain conditions (e.g., with a good leaving group and in a polar, protic solvent).

| Reaction Type | Plausible Intermediate | Expected Outcome at C2 | Rationale |

| Nucleophilic Substitution (SN1) | Planar Carbocation | Racemization | Formation of an achiral carbocation allows for nucleophilic attack from either face with equal probability. |

| Enolization/Ketonization | Planar Enolate | Racemization | If the C2 carbon is part of a carbonyl system, proton removal and subsequent protonation can occur from either face. |

Diastereoselective and Enantioselective Pathways

Diastereoselective Pathways: In molecules with more than one chiral center, diastereoselectivity becomes a key consideration. For derivatives of this compound that contain additional stereocenters, either on the piperazine ring or on a substituent, the existing chiral centers can influence the stereochemical outcome of a reaction at a new center. This is known as substrate-controlled diastereoselectivity.

The principle of steric hindrance is a primary determinant of diastereoselectivity. The existing substituents on the piperazine ring will direct an incoming reagent to the less sterically hindered face of the molecule. For example, in a reaction that creates a new stereocenter at the C5 position of (2R)-tert-butyl 2-ethylpiperazine-1-carboxylate, the ethyl group at C2 would likely direct the incoming reagent to attack the opposite face of the ring, leading to the preferential formation of one diastereomer over the other. The chair-like conformation of the piperazine ring would place the C2-ethyl group in a pseudo-equatorial position, and attack would be favored from the less hindered equatorial direction at C5.

Enantioselective Pathways: Enantioselective reactions are those that selectively produce one enantiomer of a chiral product from a prochiral or racemic starting material. In the context of reactions involving this compound, enantioselective pathways would be relevant in reactions that modify a prochiral center within the molecule in the presence of a chiral catalyst or reagent.

For instance, if a reaction were to occur at the C3 position of this compound, which is prochiral, the use of a chiral catalyst could differentiate between the two enantiotopic protons at this position. A chiral base, for example, could selectively abstract one of these protons, leading to the formation of an enantioenriched intermediate that would then react with an electrophile to give an enantioenriched product.

The design of such enantioselective transformations often relies on the precise interaction between the substrate, the chiral catalyst, and the reagents. The catalyst creates a chiral environment around the reacting center, lowering the activation energy for the formation of one enantiomer over the other.

| Stereoselective Pathway | Controlling Factor | Example Reaction | Expected Outcome |

| Diastereoselective | Existing stereocenter(s) | Alkylation at C5 of a 2-substituted piperazine | Preferential formation of one diastereomer due to steric hindrance from the C2-substituent. |

| Enantioselective | Chiral catalyst or reagent | Asymmetric deprotonation at C3 | Formation of an enantioenriched product through selective reaction at one of two enantiotopic positions. |

Iv. Applications of Tert Butyl 2 Ethylpiperazine 1 Carboxylate As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Tert-butyl 2-ethylpiperazine-1-carboxylate serves as a readily available and versatile building block for introducing this valuable scaffold into new molecular entities.

The synthesis of active pharmaceutical ingredients (APIs) often involves a multi-step process where key molecular fragments are assembled. This compound is utilized in the preparation of various pharmaceutical intermediates. For instance, related tert-butyl piperazine carboxylate derivatives have been employed in the synthesis of inhibitors for Bruton's Tyrosine Kinase (Btk), a key target in the treatment of certain cancers and autoimmune diseases. In a patented synthesis, a similar building block, (S)-tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, was a starting material for the preparation of Btk inhibitors google.com. This highlights the utility of such substituted piperazine carboxylates in constructing complex heterocyclic systems that form the core of modern therapeutic agents.

While direct examples for the 2-ethyl derivative are less common in readily available literature, its structural similarity to other commercial building blocks, such as tert-butyl (S)-2-ethylpiperazine-1-carboxylate, suggests its potential application in similar synthetic strategies for creating novel pharmaceutical candidates prisunpharma.com.

While the primary application of this compound appears to be in the pharmaceutical sector, the piperazine core is also found in some agrochemicals and specialty chemicals. The introduction of the 2-ethylpiperazine moiety can influence the biological activity and physical properties of these compounds. However, specific examples of the use of this compound in the synthesis of agrochemicals and specialty chemicals are not widely reported in publicly accessible scientific literature and patent databases.

Role in Medicinal Chemistry and Drug Discovery Programs

The unique structural features of this compound make it an attractive scaffold for medicinal chemists in the design and synthesis of novel drug candidates. The piperazine ring can often be found in compounds that interact with biological targets such as enzymes and receptors.

The 2-ethylpiperazine core provided by this intermediate can be elaborated to create libraries of new compounds for screening in drug discovery programs. The ethyl group can provide specific interactions with the binding sites of biological targets, potentially leading to improved potency and selectivity of the resulting drug candidates.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many approved kinase inhibitors contain a piperazine ring, which often serves to enhance solubility and interact with the solvent-exposed region of the kinase active site mdpi.com.

While direct examples of kinase inhibitors synthesized from this compound are not prevalent in the literature, related structures are common. For instance, a patent for tyrosine kinase inhibitors describes the use of various tert-butyl aminopiperidine-1-carboxylates as intermediates googleapis.com. The general synthetic strategies employed in these patents could be adapted to utilize this compound to generate novel kinase inhibitors with potentially unique structure-activity relationships.

Table 1: Examples of Related Piperazine Intermediates in Kinase Inhibitor Synthesis

| Intermediate | Target Kinase | Patent/Reference |

| (S)-tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | Bruton's Tyrosine Kinase (Btk) | US20130116245A1 google.com |

| (R)-tert-butyl 3-aminopiperidine-1-carboxylate | Tyrosine Kinases | EP 3912979 A1 googleapis.com |

This table presents examples of structurally similar piperazine intermediates used in the synthesis of kinase inhibitors to illustrate the potential applications of this compound.

Receptors are proteins that receive and transduce signals that are crucial for cellular function. The piperazine moiety is a common feature in ligands that bind to a variety of receptors, including G-protein coupled receptors (GPCRs).

The synthesis of receptor antagonists has been described using related piperazine derivatives. For example, a patent for CXCR4 antagonists, which are important in cancer and HIV research, utilizes (S)-4-Boc-2-piperazinecarboxylic acid as an intermediate googleapis.com. Another patent describes the use of tert-butyl piperazine derivatives in the development of CCR2b receptor antagonists for treating inflammatory diseases and neuropathic pain google.com. These examples demonstrate the value of the Boc-protected piperazine scaffold in creating molecules that can modulate receptor activity.

A patent for GLP-1 receptor agonists, which are important in the treatment of diabetes, also features complex molecules that could potentially incorporate fragments derived from functionalized piperazines google.com. The specific substitution pattern of this compound could offer a unique structural motif for the design of novel receptor agonists and antagonists with improved pharmacological profiles.

Table 2: Examples of Related Piperazine Intermediates in Receptor Ligand Synthesis

| Intermediate | Target Receptor | Application | Patent/Reference |

| (S)-4-Boc-2-piperazinecarboxylic acid | CXCR4 | Antagonist | EP2927224B1 googleapis.com |

| tert-Butyl 4-tert-butylpiperazine-1-carboxylate | CCR2b | Antagonist | EP2727913A1 google.com |

| Various Piperazine Derivatives | GLP-1 | Agonist | US10208019B2 google.com |

This table provides examples of related piperazine intermediates used in the synthesis of receptor agonists and antagonists, highlighting the potential of this compound in this area.

Scaffold for Novel Drug Candidates

Antimycobacterial Agents

The piperazine nucleus is a well-established scaffold in the design of antimycobacterial agents. nih.gov While direct studies detailing the use of this compound in the synthesis of antimycobacterial agents are not extensively documented in publicly available literature, the broader class of N-arylpiperazines has shown significant promise. For instance, novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides have been synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov In these syntheses, a substituted piperazine derivative is a key intermediate that is further elaborated to yield the final active compounds. The synthesis of these compounds often involves a multi-step process where the piperazine nitrogen is functionalized.

One of the key intermediates in the synthesis of oxazolidinone antimicrobials is 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. google.com This highlights the utility of the tert-butyl piperazine-1-carboxylate moiety as a foundational element in constructing complex antibacterial agents. The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom of the piperazine ring, a common strategy in the synthesis of such therapeutic agents.

The general synthetic approach towards novel antimycobacterial agents often involves the reaction of a piperazine derivative with various electrophiles to introduce pharmacologically important functional groups. The ethyl group at the 2-position of this compound can influence the lipophilicity and conformational flexibility of the final molecule, which are critical parameters for antimycobacterial activity.

Synthesis of Labeled Compounds for Pharmacological Studies

The development of radiolabeled compounds is essential for in vivo imaging techniques like Positron Emission Tomography (PET), which are invaluable tools in pharmacological studies for visualizing and quantifying biological processes. rug.nl Functionalized piperazine derivatives have been utilized in radiopharmaceutical research as starting materials for the introduction of radioisotopes such as fluorine-18. researchgate.netmdpi.com

While the direct radiolabeling of this compound is not explicitly detailed in the reviewed literature, its structural features make it a suitable candidate for derivatization into a PET tracer precursor. The synthesis of PET tracers often involves the introduction of a radionuclide, such as ¹¹C or ¹⁸F, in the final steps of the synthesis. rug.nl The piperazine scaffold can be modified to incorporate a leaving group suitable for nucleophilic substitution with a radiolabel.

For instance, a common strategy involves the synthesis of a precursor molecule containing a functional group that can be readily displaced by a radioactive isotope. The Boc-protected piperazine can be N-alkylated with a bifunctional linker, which can then be used for conjugation with a targeting moiety or for the introduction of a radiolabel. The synthesis of PET tracers is a time-sensitive process due to the short half-life of the radioisotopes, necessitating efficient and rapid radiolabeling reactions. rug.nl

Structure-Activity Relationship (SAR) Studies

This compound is a valuable intermediate in structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and optimization. nih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The tert-butyl piperazine-1-carboxylate scaffold allows for the exploration of chemical space around the piperazine core. The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized with a wide array of substituents. The ethyl group at the 2-position provides a specific stereochemical and lipophilic profile that can be compared with other alkyl or aryl substituents at the same position to understand their impact on biological activity.

For example, in the development of selective D3 dopamine receptor agonists, a structurally related intermediate, 4-(2-hydroxy-ethyl)piperazine-1-carboxylic acid tert-butyl ester, was utilized to introduce the piperazine moiety into the final compounds. nih.gov The subsequent modifications on the piperazine ring and other parts of the molecule allowed for a detailed SAR study. Similarly, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities, demonstrating the importance of the piperazine scaffold in generating libraries of compounds for SAR studies. researchgate.net

The insights gained from such studies are crucial for designing new molecules with improved therapeutic profiles. The versatility of this compound as a building block facilitates the generation of diverse libraries of compounds for comprehensive SAR investigations. researchgate.net

Interactive Data Table: Representative Piperazine Derivatives in SAR Studies

| Compound Class | Intermediate Used | Target | Key SAR Findings |

| Dopamine D3 Receptor Agonists | 4-(2-Hydroxy-ethyl)piperazine-1-carboxylic acid tert-butyl ester | Dopamine D3 Receptor | Introduction of indole derivatives on the piperazine ring influences selectivity and affinity. |

| Thiazole-based Anticancer Agents | Substituted piperazines | Various cancer cell lines | The nature of the substituent on the piperazine nitrogen significantly impacts cytotoxicity. |

Utilization in Material Science Research

Beyond its applications in medicinal chemistry, the unique chemical properties of this compound and related piperazine derivatives suggest their potential utility in material science, particularly in the synthesis of novel polymers and advanced organic materials.

Precursor for Polymeric Materials

The piperazine moiety, with its two nitrogen atoms, can be incorporated into polymer backbones or as side chains to impart specific properties such as basicity, chelating ability, and responsiveness to stimuli like pH. The deprotection of the Boc group would yield a reactive secondary amine that could be used for further polymer modification or cross-linking.

Applications in Advanced Organic Materials

The piperazine scaffold is a component of various functional organic materials. The incorporation of piperazine units into larger molecular architectures can influence their electronic, optical, and self-assembly properties. While direct applications of this compound in this area are not well-documented, its role as a versatile building block allows for its integration into more complex systems.

For example, the synthesis of molecules for organic electronics or sensing applications often requires the precise assembly of different functional units. The Boc-protected piperazine can serve as a linker or a core scaffold, with the ethyl group providing a means to tune the solubility and packing of the final material. After deprotection, the free amine can be used to attach other functional groups or to participate in supramolecular interactions. The ability to create well-defined structures is crucial for the development of advanced organic materials with tailored properties. researchgate.netmdpi.com

V. Spectroscopic and Structural Characterization in Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for the detailed structural analysis of tert-butyl 2-ethylpiperazine-1-carboxylate, offering information on its connectivity, molecular weight, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and dynamic behavior of this compound in solution.

¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton. The large tert-butyl group gives rise to a characteristic intense singlet in the ¹H NMR spectrum at approximately 1.4-1.5 ppm, corresponding to its nine equivalent protons. The ethyl group protons appear as a triplet (methyl group) and a quartet (methylene group), while the protons of the piperazine (B1678402) ring produce a complex series of multiplets.

In terms of conformation, the piperazine ring typically adopts a chair conformation to minimize steric strain. Due to the presence of the bulky N-Boc group, the molecule exhibits complex dynamic behavior in solution. This includes two primary conformational phenomena: the interconversion of the piperazine chair conformations and the restricted rotation around the carbamate (B1207046) C-N bond, which has partial double-bond character. researchgate.netambeed.com This restricted rotation can lead to the existence of distinct rotamers (conformational isomers), which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. researchgate.netambeed.com Temperature-dependent NMR studies are often employed to investigate the energy barriers associated with these conformational changes. researchgate.netambeed.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~0.9 (triplet) | ~10-15 |

| Ethyl -CH₂ | ~1.6 (quartet) | ~20-25 |

| Piperazine C2-H | Multiplet | ~50-55 |

| Piperazine Ring -CH₂- | Multiplets | ~40-50 |

| Boc -C(CH₃)₃ | ~1.4 (singlet) | ~28.5 |

| Boc -C (CH₃)₃ | Not Applicable | ~80 |

Note: These are predicted values based on typical shifts for similar N-Boc protected piperazine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation patterns, which can confirm its structure. The compound has a molecular weight of 214.30 g/mol and a monoisotopic mass of 214.16812 Da. uni.lunih.gov

Under mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ at m/z 215.1754. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be detected. uni.lu

The fragmentation of N-Boc protected compounds is well-characterized. Common fragmentation pathways for this compound include:

Loss of a tert-butyl cation: Cleavage of the oxygen-tert-butyl bond results in a stable tert-butyl cation at m/z 57.

Loss of isobutylene (B52900): A characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment ion at m/z 158.

Loss of the entire Boc group: Fragmentation can result in the loss of the entire tert-butoxycarbonyl group (101 Da).

Ring fragmentation: Cleavage of the piperazine ring can lead to various smaller fragment ions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | nih.gov |

| Molecular Weight | 214.30 g/mol | nih.gov |

| Monoisotopic Mass | 214.16812 Da | uni.lunih.gov |

| Predicted [M+H]⁺ | 215.17540 m/z | uni.lu |

| Predicted [M+Na]⁺ | 237.15734 m/z | uni.lu |

| Common Fragment (tert-butyl) | 57 m/z |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Strong bands in the 2850-2980 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl, piperazine, and tert-butyl groups.

C=O Stretching: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group. This is one of the most prominent peaks in the spectrum.

C-N Stretching: Absorptions for the C-N bonds of the piperazine ring typically appear in the 1100-1300 cm⁻¹ region.

C-O Stretching: Bands associated with the C-O single bonds of the carbamate group are expected in the 1200-1300 cm⁻¹ range.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. While C=O stretching also appears in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C-C and C-H vibrations of the alkyl framework may be more prominent compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-2980 (Strong) | 2850-2980 (Strong) |

| Carbamate C=O | Stretching | 1680-1700 (Very Strong) | 1680-1700 (Moderate-Weak) |

| Alkyl C-H | Bending | 1365-1470 (Moderate) | 1365-1470 (Moderate) |

| Carbamate/Piperazine C-N | Stretching | 1100-1300 (Moderate) | Variable |

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing unambiguous information on conformation, bond lengths, and bond angles.

As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of closely related N-Boc piperazine derivatives provides a clear indication of the expected solid-state features. For illustrative purposes, the crystallographic data for a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate , is presented below. researchgate.netmdpi.com

Disclaimer: The following crystallographic data belongs to tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a structurally related but distinct compound, and is used here to exemplify the type of information obtained from X-ray crystallography.

The analysis of diffraction patterns allows for the determination of the crystal system and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. For the illustrative compound, the crystal system was identified as monoclinic with the space group P 2₁/c. researchgate.netmdpi.com

Table 4: Crystal Data and Unit Cell Parameters for Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netmdpi.com |

| Space Group | P 2₁/c | researchgate.netmdpi.com |

| a (Å) | 8.4007(2) | researchgate.netmdpi.com |

| b (Å) | 16.4716(4) | researchgate.netmdpi.com |

| c (Å) | 12.4876(3) | researchgate.netmdpi.com |

| β (°) | 90.948(1) | researchgate.netmdpi.com |

| Volume (ų) | 1727.71(7) | researchgate.netmdpi.com |

Refinement of the crystal structure model yields precise measurements of the distances between atoms (bond lengths) and the angles between bonds. These parameters confirm the expected molecular geometry and reveal subtle structural details. In the solid state, the piperazine ring of the illustrative compound adopts a stable chair conformation. mdpi.com The bond lengths and angles are within typical ranges for such structures. researchgate.netmdpi.com

Table 5: Selected Bond Lengths and Angles for Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

| Bond/Angle | Value (Å or °) | Source |

|---|---|---|

| N1–C(Boc) | 1.358(1) Å | researchgate.net |

| C(Boc)=O | 1.220(1) Å | researchgate.net |

| N1–C(ring) | 1.459(2) Å / 1.466(2) Å | researchgate.net |

| N2–C(ring) | 1.463(2) Å | researchgate.net |

| C(ring)–C(ring) | 1.517(2) Å / 1.520(2) Å | researchgate.net |

| C(ring)–N1–C(ring) | ~112° |

Note: Data is for the illustrative compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Intermolecular Interactions and Crystal Packing

Table 1: Illustrative Crystal Data for an Analogous N-Boc-Piperazine Derivative

| Parameter | Value (for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 8.4007(2) |

| b (Å) | 16.4716(4) |

| c (Å) | 12.4876(3) |

| β (°) | 90.948(1) |

| Volume (ų) | 1727.71(7) |

| Z (molecules/unit cell) | 4 |

| Source: Crystals (2012) mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For this compound, molecular modeling can provide deep insights into its conformational preferences, spectroscopic properties, and potential interactions with biological targets, complementing experimental data where it is unavailable.

Conformational Analysis and Energy Minimization

The flexibility of the piperazine ring and the rotation around its single bonds mean that this compound can exist in several different spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these, which is the conformation with the lowest potential energy.

The piperazine ring, analogous to cyclohexane, strongly prefers a chair conformation to minimize angular and torsional strain. The key conformational question for this molecule revolves around the orientation of the ethyl group at the C2 position—whether it is in an axial or equatorial position.

A comprehensive conformational study of 1-acyl-2-substituted piperazines has shown that the substituent at the C2 position demonstrates a notable preference for the axial conformation . nih.gov This is contrary to the behavior in simple substituted cyclohexanes where bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions. In 1-acyl-piperazines, the axial preference is attributed to the minimization of steric clash between the C2 substituent and the bulky N-acyl group (the Boc group in this case). Placing the ethyl group in the equatorial position would lead to greater steric hindrance with the adjacent carbamate moiety. Energy minimization calculations confirm that the axial conformer is the lower energy, and therefore more stable, state. nih.gov

Table 2: Predicted Conformational Preference for 2-Substituted 1-Acyl Piperazines

| Substituent Position | Relative Stability | Rationale |

| Axial | More Stable (Lower Energy) | Avoids steric interaction with the N1-acyl (Boc) group. |

| Equatorial | Less Stable (Higher Energy) | Increased steric clash with the N1-acyl (Boc) group. |

| Source: Bioorganic & Medicinal Chemistry Letters (2016) nih.gov |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. bohrium.com These theoretical calculations can forecast NMR chemical shifts (¹H and ¹³C), vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis spectra).

The process involves first obtaining an energy-minimized molecular geometry (as described in 5.3.1). Using this optimized structure, quantum chemical calculations are performed to determine the magnetic shielding of each nucleus (for NMR) or the vibrational modes of the bonds (for IR/Raman). bohrium.com

For this compound, DFT calculations could predict:

¹H and ¹³C NMR Spectra: The expected chemical shifts for all hydrogen and carbon atoms, which could then be compared to experimentally obtained spectra to confirm the structure and assign specific peaks.

FT-IR Spectrum: The characteristic vibrational frequencies, such as the C=O stretch of the carbamate group (typically around 1680-1700 cm⁻¹), C-N stretches, and C-H stretches.

While specific predictive studies for this exact molecule are not published, this computational approach is a standard and reliable method for structural verification in modern chemical research. bohrium.com

Molecular Dynamics Simulations and Docking Studies

Molecular Dynamics (MD) simulations and docking studies are powerful computational techniques used primarily in drug discovery to explore how a molecule (a "ligand") might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. A computational model of this compound would be placed into the binding site of a target receptor, and algorithms would calculate the most stable binding pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. This provides a static snapshot of the potential interaction and can be used to estimate binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the behavior of the ligand-protein complex over time. This technique simulates the natural movements and vibrations of the atoms, providing a dynamic view of the interaction's stability. It can reveal how the ligand and protein adjust their conformations to accommodate each other and confirm whether the binding pose predicted by docking is stable. researchgate.net

While no specific docking or MD studies featuring this compound are available in the public domain, its piperazine core is a common scaffold in molecules designed for various biological targets. nih.gov Any such study would be contingent on identifying a specific protein of interest for which this compound might have an affinity.

Vi. Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For tert-butyl 2-ethylpiperazine-1-carboxylate, the chiral center at the C2 position presents a key target for asymmetric synthesis. Future research is likely to focus on developing more efficient and scalable catalytic methods to produce single enantiomers of this compound.

Emerging strategies that could be applied include:

Catalytic Asymmetric Hydrogenation: This technique has proven effective for creating chiral piperazin-2-ones from pyrazine precursors, which can then be converted to the corresponding chiral piperazines without loss of optical purity rsc.org. Adapting this methodology could provide a direct and highly enantioselective route to 2-ethylpiperazine derivatives.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Researchers have successfully synthesized chiral α,α-disubstituted piperazin-2-ones using palladium-catalyzed decarboxylative allylic alkylation nih.gov. This approach could be modified to introduce the ethyl group at the 2-position, offering a versatile method for generating stereodefined piperazines nih.gov.

Asymmetric Lithiation-Trapping: Direct C-H functionalization of the N-Boc protected piperazine (B1678402) ring offers a powerful, atom-economical approach. The use of chiral ligands like (-)-sparteine or its surrogates in combination with sec-butyllithium (B1581126) can facilitate the enantioselective deprotonation at the C2 position, followed by trapping with an electrophile to introduce the ethyl group beilstein-journals.orgmdpi.comnih.govnih.govacs.org. Mechanistic studies using in-situ IR spectroscopy are helping to optimize these reactions by understanding the role of the electrophile and distal N-substituents, which can unexpectedly influence yield and enantioselectivity nih.govacs.org.

Chiral Auxiliary-Based Methods: Though often requiring additional steps for attachment and removal, chiral auxiliaries remain a robust strategy. For instance, auxiliaries derived from chiral amino acids or phenylglycinol can guide the diastereoselective introduction of substituents onto the piperazine core, which can later be removed to yield the enantiopure product nih.govrsc.org.

| Asymmetric Synthesis Strategy | Key Principle | Potential Advantage for Target Compound |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor (e.g., a substituted pyrazine). | High enantioselectivity and potential for scalability. |

| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to form a chiral center. | Access to a variety of substituted chiral piperazines. |

| Asymmetric Lithiation-Trapping | Direct, enantioselective functionalization of the C-H bond adjacent to the Boc-protected nitrogen. | Atom-economical and direct route to the target structure. |

| Chiral Auxiliary Methods | Use of a removable chiral group to direct stereoselective transformations. | Reliable and well-established method for achieving high diastereoselectivity. |

Exploration of New Chemical Transformations

Beyond its synthesis, this compound serves as a scaffold for further chemical modification. Future research will likely explore novel transformations that leverage the existing functionality and introduce new chemical diversity. A primary focus is the direct functionalization of the piperazine ring's C-H bonds, which avoids the need for pre-functionalized starting materials mdpi.com.

Key emerging transformations include:

Photoredox Catalysis: This rapidly developing field uses visible light to initiate single-electron transfer processes, enabling mild and selective C-H functionalization. For N-Boc piperazines, photoredox methods have been used for C-H arylation, vinylation, and alkylation mdpi.comencyclopedia.pub. Applying these techniques to this compound could allow for the introduction of a wide array of functional groups at other positions on the ring, creating libraries of novel compounds for screening mdpi.com. Organic photocatalysts are also being developed as greener and more cost-effective alternatives mdpi.com.

Direct C-H Lithiation/Trapping: While useful for asymmetric synthesis, racemic direct lithiation followed by reaction with various electrophiles is a powerful tool for creating new analogs. Procedures are being developed that avoid cryogenic temperatures (e.g., -78°C), making the process more amenable to industrial scale-up mdpi.comnih.gov. The development of general procedures for the lithiation and subsequent trapping of N-Boc piperazines allows for the installation of diverse functionalities, including alkyl and acyl groups mdpi.comresearchgate.net.

Radical-Based Annulation Protocols: Methods like the Tin Amine Protocol (SnAP), Silicon Amine Protocol (SLAP), and Carboxylic Amine Protocol (CLAP) utilize radical cyclization to construct the piperazine ring with simultaneous C2-functionalization mdpi.com. These methods offer streamlined access to complex piperazine derivatives from simple aldehydes and diamine precursors mdpi.com.

Expansion into Untapped Biological and Material Applications

The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a vast range of biological activities, including anticancer, antipsychotic, and antimicrobial properties mdpi.comnih.govrsc.org. While much of the existing diversity is based on N-substitution, there is a growing interest in exploring how C-substituted piperazines, such as derivatives of this compound, can lead to new therapeutic agents mdpi.com.

Untapped areas for exploration include:

Novel Therapeutics: The introduction of an ethyl group at the C2 position creates a specific three-dimensional structure that could lead to novel interactions with biological targets. Future research could involve synthesizing derivatives of this compound and screening them for a wide range of activities, such as novel anticancer agents, antivirals, or treatments for central nervous system disorders researchgate.netresearchgate.net. For example, novel piperazine derivatives have recently been investigated as potential radioprotective agents nih.govnih.gov.

Antimicrobial and Antifungal Agents: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Piperazine derivatives have shown significant potential in this area researchgate.net. Exploring derivatives of the target compound could yield new leads for antibiotics or antifungals with novel mechanisms of action.

Material Science Applications: The unique chemical properties of the piperazine ring lend themselves to applications beyond medicine. Researchers are beginning to incorporate piperazine derivatives into polymers to create "stimuli-responsive" or "smart" materials that react to changes in their environment, such as pH or temperature nie.edu.sgresearchgate.net. Piperazine-based polymers are also being developed for their antimicrobial properties, with potential uses in biomedical materials, water purification, and food packaging nih.govrsc.orgrsc.org. Derivatives of this compound could serve as novel monomers for creating functional polymers with tailored properties.

| Application Area | Rationale | Potential Future Development |

|---|---|---|

| Novel Therapeutics | The piperazine core is a proven pharmacophore. C2-substitution offers new structural diversity. | Screening of derivatives for anticancer, antiviral, and CNS activity. |

| Antimicrobial Agents | Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity. | Development of new antibiotics to combat resistant pathogens. |

| Stimuli-Responsive Polymers | The tertiary amine in the piperazine ring can be responsive to pH changes. | Creation of smart hydrogels for drug delivery or sensor applications. |

| Antimicrobial Materials | Polymers incorporating piperazine can inhibit microbial growth on surfaces. | Development of coatings for medical devices, textiles, and water purification systems. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, scalability, and consistency. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers solutions to many of these challenges and is a key area for future development in the synthesis of this compound and its derivatives nih.govacs.org.

The benefits of integrating flow chemistry and automation include:

Enhanced Safety and Scalability: Many of the novel synthetic methods, such as direct lithiation or reactions involving hazardous reagents, can be performed more safely in flow reactors. The small reactor volumes minimize the risk associated with unstable intermediates or exothermic reactions. Scaling up production is achieved by running the system for longer periods, rather than using larger, potentially more dangerous, batch reactors nih.gov.

Improved Reaction Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and more consistent product quality. This is particularly advantageous for complex, multi-step syntheses nih.gov.

Automation and Optimization: Flow chemistry platforms can be integrated with automated systems for reaction monitoring, optimization, and data collection. This allows for the rapid screening of reaction conditions to identify the optimal parameters for a given transformation, significantly accelerating the development process.

Multi-step Synthesis: Continuous flow systems can be designed to perform multiple reaction steps sequentially ("telescoping") without the need to isolate and purify intermediates at each stage. This "end-to-end" synthesis approach dramatically improves efficiency and reduces waste. This has been successfully applied to the synthesis of various piperazine-containing drugs nih.gov. The application of flow chemistry to asymmetric hydrogenation has already demonstrated its utility in producing chiral drugs on a larger scale researchgate.net.

Future research will focus on developing dedicated flow chemistry protocols for the asymmetric synthesis and subsequent functionalization of this compound, enabling its efficient and scalable production for further research and commercial applications.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Tert-butyl 2-ethylpiperazine-1-carboxylate, and how are yields optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives react with halopyrimidines or aryl halides under reflux in solvents like 1,4-dioxane or toluene, using bases such as potassium carbonate. Optimizing reaction time (e.g., 12 hours at 110°C) and stoichiometry can achieve yields >80% . Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity.

- Key Data : A reaction of tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours yielded 88.7% product .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example:

- ¹H NMR (CDCl₃): Peaks at δ 1.49 (tert-butyl), 3.44–3.84 (piperazine protons), and 6.53–8.16 (aromatic protons) confirm regiochemistry .

- MS : Molecular ion peaks (e.g., m/z 243 [M+H-100]+) validate the molecular weight .

- Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Classified as Acute Toxicity (Category 4, H302). Use PPE (gloves, lab coats), work in fume hoods, and avoid incompatible materials (strong acids/oxidizers). Store in inert, dark conditions at room temperature .

- Emergency Measures : In case of exposure, rinse skin/eyes with water and seek medical attention. Toxic fumes may form under decomposition .

Advanced Research Questions

Q. How do reaction variables (temperature, solvent, catalyst) influence the synthesis of Tert-butyl 2-ethylpiperazine derivatives?

- Case Study : A Suzuki coupling of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate with a boronate ester in toluene/water at 100°C for 16 hours achieved 43% yield using Pd(dppf)Cl₂. Lower yields here vs. SNAr reactions (80%) highlight catalyst sensitivity .

- Optimization Strategy : Screen solvents (DMF for polar intermediates, toluene for high-temperature reactions) and catalysts (e.g., Pd(OAc)₂ for cross-couplings) to balance reactivity and side reactions .

Q. How can researchers resolve contradictions in yield data across different synthetic methods?

- Example : Method A (aqueous THF, 79% yield) vs. Method B (HCl in ethyl acetate, 60% yield) for a related compound . The discrepancy arises from acidic workup in Method B causing partial Boc-deprotection.

- Resolution : Monitor reaction progress via TLC/LCMS and adjust pH carefully during workup. Use mild bases (e.g., NaHCO₃) to stabilize acid-sensitive intermediates .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate optimization?

- Applications : The compound serves as a versatile intermediate for peptidomimetics and kinase inhibitors. For example:

- Peptidomimetics : Functionalization at the piperazine nitrogen enables incorporation into protease-resistant scaffolds .

- Kinase Inhibitors : Derivatives with pyridinyl or triazolyl groups (e.g., tert-butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate) show binding to ATP pockets in kinases .

- Methodology : Use computational docking (e.g., AutoDock) to predict binding affinity and synthesize targeted analogs via late-stage diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。